molecular formula C12H18O B1284025 2-(1-Adamantyl)oxirane CAS No. 28173-62-8

2-(1-Adamantyl)oxirane

Cat. No. B1284025
Key on ui cas rn: 28173-62-8
M. Wt: 178.27 g/mol
InChI Key: PQZLOWONDMXBIN-UHFFFAOYSA-N
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Patent
US06429314B1

Procedure details

To a mixture of 16.2 g of 1-vinyladamantane, 120 ml of dichloromethane, and 5.3 g of sodium carbonate, 36.9 g of 70-m-chloroperbenzoic acid was added over 30 minutes on a water bath. The resultant mixture was stirred at room temperature for further 2 hours, was washed with a 5% sodium sulfite aqueous solution and saturated aqueous sodium bicarbonate, and the obtained organic layer was then concentrated. The residue was purified by column chromatography on a silica gel (SiO2400 g, developing solution: hexane/ethyl acetate=15/1) to give 11.0 g of 1-(1,2-epoxyethyl)adamantane.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
[Compound]
Name
70-m-chloroperbenzoic acid
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2)=[CH2:2].C(=O)([O-])[O-:14].[Na+].[Na+]>ClCCl>[O:14]1[CH2:2][CH:1]1[C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
C(=C)C12CC3CC(CC(C1)C3)C2
Name
Quantity
5.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
70-m-chloroperbenzoic acid
Quantity
36.9 g
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 30 minutes on a water bath
Duration
30 min
WASH
Type
WASH
Details
was washed with a 5% sodium sulfite aqueous solution and saturated aqueous sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
the obtained organic layer was then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on a silica gel (SiO2400 g, developing solution: hexane/ethyl acetate=15/1)

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)C12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 123.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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